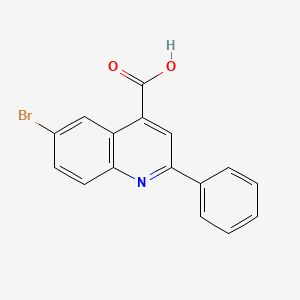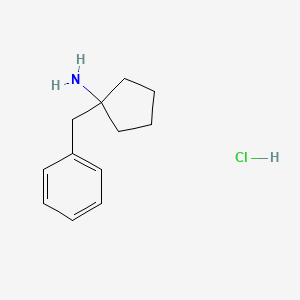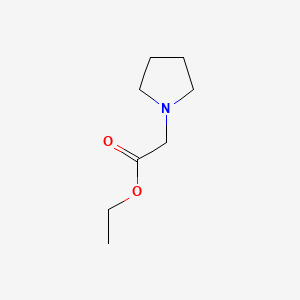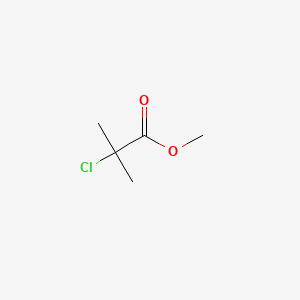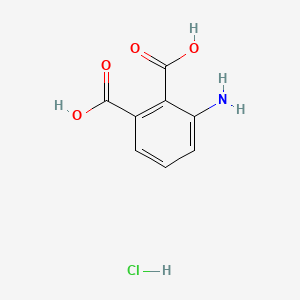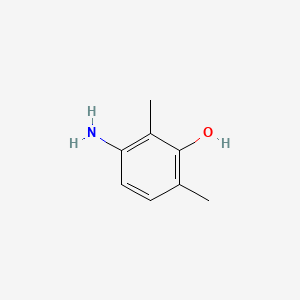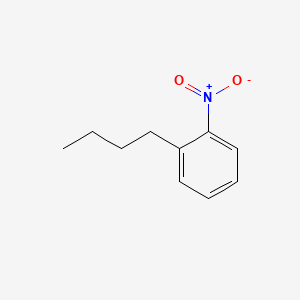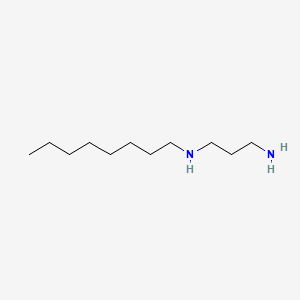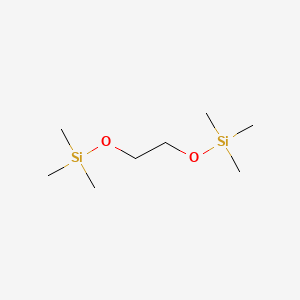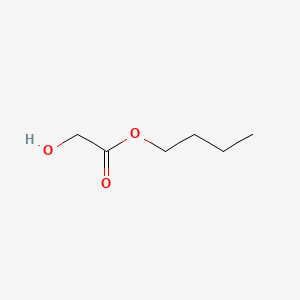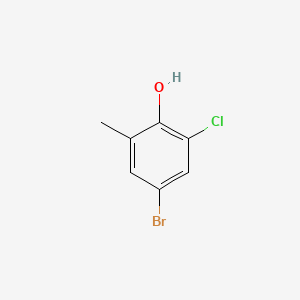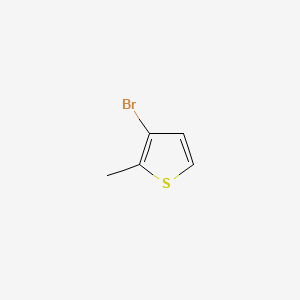
3-Brom-2-methylthiophen
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-bromo-2-methylthiophene and related compounds has been explored in various studies. One method involves using 3-methylthiophene and NBS (N-Bromosuccinimide), yielding 2-bromo-3-methylthiophene with a high yield and purity (Zhao Li-juan, 2011). Another approach demonstrates selective direct arylation of 3-bromo-2-methylthiophene with aryl bromides, forming various 2-aryl-4-bromo-5-methylthiophenes (G. Vamvounis & David Gendron, 2013).
Molecular Structure Analysis
The molecular structure of 3-methylthiophene, a related compound, has been investigated using gas electron diffraction and microwave spectroscopic data, providing insights into the structural characteristics of similar thiophene derivatives (M. Tanabe et al., 1996).
Chemical Reactions and Properties
3-Bromo-2-methylthiophene exhibits a range of reactions and properties. For example, its reaction with various aryl bromides under specific conditions yields a variety of functional organic materials, useful in electronic applications (G. Vamvounis & David Gendron, 2013).
Physical Properties Analysis
Studies on related thiophene compounds, like 3-methylthiophene, reveal insights into the physical properties of 3-bromo-2-methylthiophene. The analysis of 3-methylthiophene's molecular structure and torsional vibration contributes to understanding its physical characteristics (M. Tanabe et al., 1996).
Chemical Properties Analysis
Research on the chemical properties of thiophene derivatives provides valuable information about 3-bromo-2-methylthiophene. The study of the electrochemical and optical properties of poly(3-methylthiophenes) helps in comprehending its chemical behavior (C. Arbizzani et al., 1992).
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 3-Brom-2-methylthiophen
This compound ist eine vielseitige chemische Verbindung mit einer Reihe von Anwendungen in der wissenschaftlichen Forschung. Nachfolgend finden Sie eine detaillierte Analyse seiner einzigartigen Anwendungen in verschiedenen Bereichen:
Entwicklung organischer Halbleiter: Thiophenderivate sind von entscheidender Bedeutung für die Weiterentwicklung organischer Halbleiter. This compound kann zur Synthese von Molekülen verwendet werden, die die Grundlage für organische Feldeffekttransistoren (OFETs) und organische Leuchtdioden (OLEDs) bilden. Diese Anwendungen sind entscheidend für die Entwicklung flexibler, leichter und energieeffizienter elektronischer Geräte .
Medizinische Chemie: In der medizinischen Chemie zeigen Thiophenderivate eine Vielzahl pharmakologischer Eigenschaften. Aus this compound synthetisierte Verbindungen können als potenzielle Antikrebs-, Entzündungshemmer-, antimikrobielle, antihypertensive und anti-atherosklerotische Mittel wirken. Diese Verbindung bietet ein Gerüst für die Entwicklung neuer Medikamente mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen .
Korrosionsschutz: Die Industriechemie profitiert von der Verwendung von Thiophenderivaten als Korrosionsschutzmittel. This compound kann in Beschichtungen oder Additive eingearbeitet werden, die Metalle vor Korrosion schützen und so die Lebensdauer von Metallkonstruktionen und -komponenten in rauen Umgebungen verlängern .
Synthese biologisch aktiver Verbindungen: Das im this compound vorhandene Thiophenringsystem wird häufig bei der Synthese biologisch aktiver Verbindungen verwendet. Seine Derivate können so konzipiert werden, dass sie mit bestimmten biologischen Zielstrukturen interagieren, was zur Entdeckung neuer therapeutischer Wirkstoffe führt .
Materialwissenschaften: In den Materialwissenschaften wird this compound verwendet, um fortschrittliche Materialien mit wünschenswerten Eigenschaften wie Leitfähigkeit, Flexibilität und Stabilität zu erzeugen. Es ist an der Synthese von Polymeren und Copolymeren beteiligt, die Anwendungen in verschiedenen High-Tech-Bereichen haben .
Analytische Chemie: This compound kann in der analytischen Chemie als Reagenz oder als Baustein für die Synthese von Verbindungen verwendet werden, die als Standards oder Marker in der chemischen Analyse verwendet werden. Dies hilft bei der genauen Detektion und Quantifizierung von Substanzen in komplexen Gemischen .
Photodynamische Therapie: Derivate von this compound können für die Anwendung in der photodynamischen Therapie (PDT) untersucht werden. In der PDT werden lichtsensitive Verbindungen durch Licht aktiviert, um einen therapeutischen Effekt zu erzielen, z. B. die Zerstörung von Krebszellen oder Krankheitserregern .
Umweltwissenschaften: In den Umweltwissenschaften können Thiophenderivate bei der Entwicklung von Sensoren zur Erkennung von Schadstoffen oder bei der Synthese von Materialien eingesetzt werden, die zur Entfernung von Verunreinigungen aus Wasser und Böden beitragen .
Wirkmechanismus
Target of Action
3-Bromo-2-methylthiophene is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of 3-Bromo-2-methylthiophene are the organoboron reagents used in the SM coupling .
Mode of Action
The mode of action of 3-Bromo-2-methylthiophene involves its interaction with organoboron reagents in the SM coupling . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with the electrophilic organic groups . In the transmetalation step, the nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by 3-Bromo-2-methylthiophene . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The reaction conditions are exceptionally mild and tolerant to various functional groups .
Result of Action
The result of the action of 3-Bromo-2-methylthiophene is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of complex organic compounds, including pharmaceutical intermediates .
Action Environment
The action of 3-Bromo-2-methylthiophene is influenced by various environmental factors. For instance, the SM coupling reaction conditions, such as temperature and solvent, can affect the efficiency and selectivity of the reaction . Furthermore, the stability of 3-Bromo-2-methylthiophene may be affected by factors such as light, heat, and moisture.
Safety and Hazards
Zukünftige Richtungen
2-Bromo-3-methylthiophene has been used as a pharmaceutical intermediate . Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Eigenschaften
IUPAC Name |
3-bromo-2-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrS/c1-4-5(6)2-3-7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTNCGRDYHINDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057707 | |
| Record name | 3-Bromo-2-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30319-05-2 | |
| Record name | 3-Bromo-2-methylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30319-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-methylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030319052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 30319-05-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-2-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-methylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 3-Bromo-2-methylthiophene considered a valuable building block in organic synthesis?
A1: 3-Bromo-2-methylthiophene's value stems from its ability to undergo selective direct arylation reactions. This allows for the efficient introduction of aryl substituents at the 3-position, leading to the creation of diverse molecules with potential applications in organic electronics and photovoltaics. [, ]
Q2: What challenges are associated with the synthesis of 3-substituted 2-methylthiophenes, and how does 3-Bromo-2-methylthiophene help overcome them?
A2: Synthesizing 3-substituted 2-methylthiophenes can be challenging due to the low reactivity of 3-bromo-2-methylthiophene towards forming Grignard reagents, which are essential intermediates in many organic reactions. Research has demonstrated that lithium chloride can significantly accelerate the formation of the Grignard reagent from 3-bromo-2-methylthiophene and magnesium metal. [] This discovery provides a more convenient and efficient pathway for synthesizing a range of 3-substituted 2-methylthiophene derivatives.
Q3: Beyond direct arylation, are there other notable reactions involving 3-Bromo-2-methylthiophene?
A3: Yes, 3-bromo-2-methylthiophene serves as a precursor in the synthesis of substituted 3-bromothiophene 1,1-dioxides. These dioxides are prone to a fascinating tandem dimerization-ring-opening reaction in the presence of basic alumina. This reaction leads to the formation of trisubstituted benzenes, demonstrating the potential of 3-bromo-2-methylthiophene in constructing more complex aromatic structures. []
Q4: What analytical techniques are typically employed to characterize 3-bromo-2-methylthiophene and its derivatives?
A4: While specific techniques are not detailed in the provided abstracts, common methods for characterizing these compounds likely include nuclear magnetic resonance (NMR) spectroscopy to determine structure, gas chromatography-mass spectrometry (GC-MS) for analysis of reaction mixtures and identification of products, and X-ray crystallography for determining the three-dimensional structure of crystalline derivatives, as demonstrated in the study by Raasch et al. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



